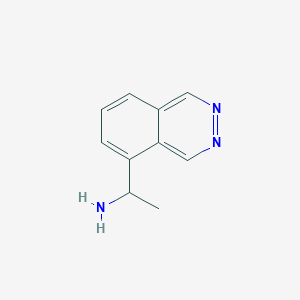
9,10-Anthracenedione, 1-(1,7-dioxa-4,10-diazacyclododec-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione is a complex organic compound that features a unique structure combining an anthracene-9,10-dione moiety with a 1,7-dioxa-4,10-diazacyclododecane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,7-dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 1,7-dioxa-4,10-diazacyclododecane under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key factors in industrial production include the availability of raw materials, cost-effectiveness, and environmental considerations.
化学反应分析
Types of Reactions
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound. Substitution reactions result in derivatives with different functional groups.
科学研究应用
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in material science for developing new materials with specific properties, such as improved conductivity or mechanical strength.
作用机制
The mechanism of action of 1-(1,7-dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione involves its interaction with molecular targets through its unique structure. The compound can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A related compound with similar structural features but without the anthracene-9,10-dione moiety.
Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: Another related compound with different functional groups.
Uniqueness
1-(1,7-Dioxa-4,10-diazacyclododecan-4-yl)anthracene-9,10-dione is unique due to its combination of the anthracene-9,10-dione moiety with the 1,7-dioxa-4,10-diazacyclododecane ring. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
属性
CAS 编号 |
849064-29-5 |
|---|---|
分子式 |
C22H24N2O4 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
1-(1,7-dioxa-4,10-diazacyclododec-4-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O4/c25-21-16-4-1-2-5-17(16)22(26)20-18(21)6-3-7-19(20)24-10-14-27-12-8-23-9-13-28-15-11-24/h1-7,23H,8-15H2 |
InChI 键 |
YNNSSHDMFIKWSI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN(CCOCCN1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)
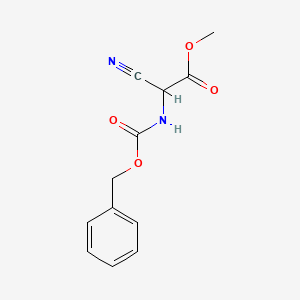

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)



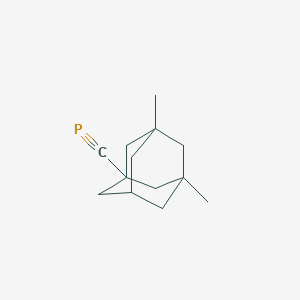

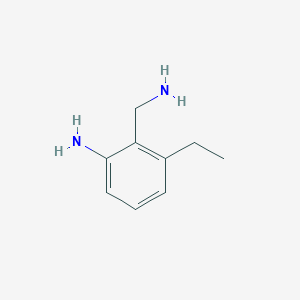
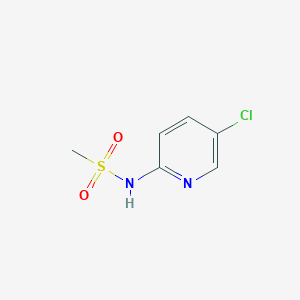
![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
